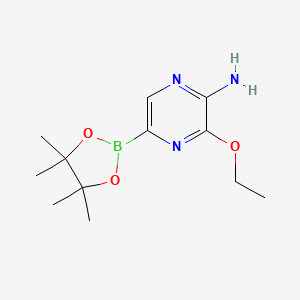

5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester

CAS No.: 1309978-31-1

Cat. No.: VC6028475

Molecular Formula: C12H20BN3O3

Molecular Weight: 265.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309978-31-1 |

|---|---|

| Molecular Formula | C12H20BN3O3 |

| Molecular Weight | 265.12 |

| IUPAC Name | 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |

| Standard InChI | InChI=1S/C12H20BN3O3/c1-6-17-10-9(14)15-7-8(16-10)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3,(H2,14,15) |

| Standard InChI Key | FKPVOPJJAYRZME-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCC)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name, 5-amino-6-ethoxypyrazine-2-boronic acid pinacol ester, reflects its core pyrazine ring substituted with an amino group at position 5, an ethoxy group at position 6, and a boronic acid pinacol ester at position 2. The pinacol ester group (derived from pinacol, 2,3-dimethyl-2,3-butanediol) stabilizes the boronic acid, enhancing its shelf life and handling properties .

The molecular formula is CHBNO, with a calculated exact mass of 265.12 g/mol. Key structural features include:

-

A planar pyrazine ring facilitating π-π interactions.

-

Electron-donating ethoxy and amino groups influencing electronic distribution.

-

A tetrahedral boronic ester group enabling Suzuki-Miyaura coupling reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 265.12 g/mol | |

| CAS Number | 1309978-31-1 | |

| Purity (Commercial) | ≥95% (HPLC) | |

| Storage Conditions | 2–8°C under inert atmosphere |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-amino-6-ethoxypyrazine-2-boronic acid pinacol ester typically involves:

-

Functionalization of Pyrazine Core: Introduction of ethoxy and amino groups via nucleophilic substitution or catalytic amination.

-

Boronation: Miyaura borylation using bis(pinacolato)diboron (Bpin) in the presence of palladium catalysts .

-

Purification: Column chromatography or crystallization to achieve >95% purity.

Industrial Production

Commercial suppliers like Sigma-Aldrich (Product Code: AABH9ABC1D25) and Key Organics (Product Code: PS-13033) offer the compound for research use, with pricing ranging from $200–$500 per gram depending on scale .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The boronic ester group facilitates cross-coupling with aryl halides, enabling the synthesis of biaryl structures. For example:

This reaction is pivotal in constructing kinase inhibitors and agrochemicals .

Medicinal Chemistry

The compound’s pyrazine scaffold is a privileged structure in drug discovery, appearing in:

-

Anticancer Agents: Pyrazine derivatives inhibit EGFR and BRAF kinases.

-

Antimicrobials: Modifications at the 5-amino position enhance bacterial membrane penetration .

| Hazard | Category | Signal Word |

|---|---|---|

| Acute Toxicity (Oral) | 4 | Warning |

| Acute Toxicity (Dermal) | 4 | Warning |

| Acute Toxicity (Inhalation) | 4 | Warning |

Precautionary Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles.

-

First Aid: Rinse skin/eyes with water; seek medical attention if ingested.

Recent Research Developments

Catalytic Asymmetric Synthesis

A 2024 study demonstrated the compound’s use in enantioselective Suzuki couplings to access chiral pyrazine derivatives with >90% ee .

Material Science Applications

Functionalized pyrazine-boronic esters have been incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging their rigid geometry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume